
3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrat
Übersicht
Beschreibung
3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate is an organic compound with the molecular formula C12H24O3. It is a derivative of 2,2,4-trimethyl-1,3-pentanediol, where one of the hydroxyl groups is esterified with isobutyric acid. This compound is known for its use as a plasticizer and a coalescing agent in various industrial applications, particularly in paints and coatings.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate has several scientific research applications:
Biology: Investigated for its potential use in biological systems as a stabilizer for certain biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,3-pentanediol 3-isobutyrate typically involves the esterification of 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,2,4-trimethyl-1,3-pentanediol 3-isobutyrate is carried out in large-scale reactors. The process involves the continuous addition of 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid to the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. After the reaction is complete, the product is separated from the reaction mixture by distillation and further purified to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate undergoes various chemical reactions, including:
Esterification: The compound can be synthesized through esterification reactions.
Hydrolysis: It can be hydrolyzed back to 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid under acidic or basic conditions.
Common Reagents and Conditions
Esterification: Isobutyric acid, acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.
Oxidation: Corresponding carboxylic acids and other oxidation products.
Wirkmechanismus
The mechanism of action of 2,2,4-trimethyl-1,3-pentanediol 3-isobutyrate primarily involves its role as a plasticizer and coalescing agent. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the polymer. As a coalescing agent, it helps in the formation of a continuous film by reducing the minimum film-forming temperature of latex particles. This compound does not have specific molecular targets or pathways but exerts its effects through physical interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Another ester derivative of 2,2,4-trimethyl-1,3-pentanediol, used as a plasticizer and coalescing agent.
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: A similar compound with one hydroxyl group esterified, used in similar applications.
Uniqueness
3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its ability to act as both a plasticizer and a coalescing agent makes it versatile in various industrial applications. Additionally, its relatively low toxicity and environmental impact contribute to its widespread use .
Eigenschaften
IUPAC Name |
(1-hydroxy-2,2,4-trimethylpentan-3-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-8(2)10(12(5,6)7-13)15-11(14)9(3)4/h8-10,13H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIPYZUJVKWOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)CO)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872294 | |
| Record name | 1-Hydroxy-2,2,4-trimethylpentan-3-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18491-15-1 | |
| Record name | 3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18491-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018491151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-2,2,4-trimethylpentan-3-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL 3-ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J6J5RYM63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2,4-trimethyl-1,3-pentanediol 1-butyrate-3-isobutyrate improve the properties of PVC compared to 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB)?
A: Research indicates that 2,2,4-trimethyl-1,3-pentanediol 1-butyrate-3-isobutyrate, synthesized via esterification of 2,2,4-trimethyl-1,3-pentanediol with butyric acid, exhibits superior properties as a PVC plasticizer compared to TXIB []. The study highlighted several key advantages:
- Reduced Migration: Significantly lower migration rates compared to TXIB, indicating a potential for reduced volatile organic compound (VOC) emissions from the plasticized PVC [].
Q2: What analytical techniques were employed to characterize the synthesized 2,2,4-trimethyl-1,3-pentanediol 1-butyrate-3-isobutyrate?
A: The researchers utilized Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized plasticizer []. Specifically, they employed:
- HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy: This 2D NMR technique allowed the researchers to identify through-bond connectivities between carbons and protons separated by multiple bonds. This was instrumental in observing the internal-ester-transfer of 2,2,4-trimethyl-1,3-pentanediol-1-isobutyrate during the reaction process [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


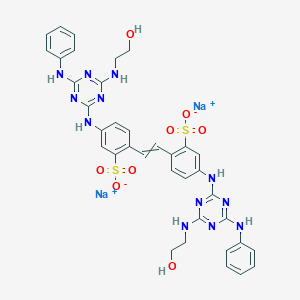

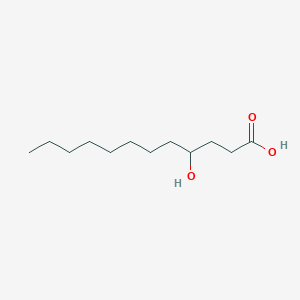

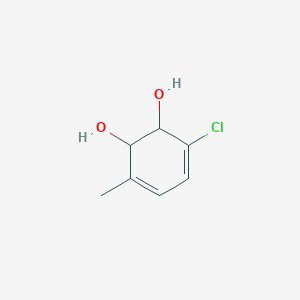
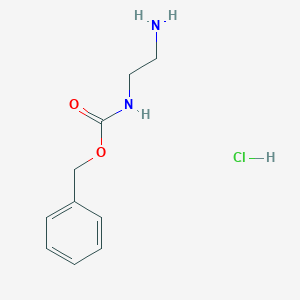

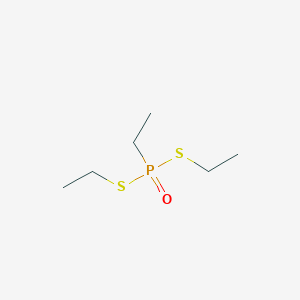
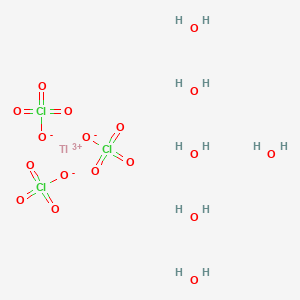
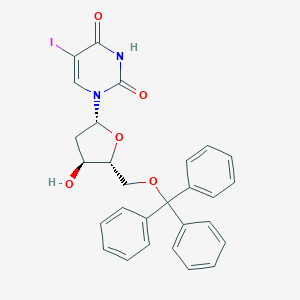
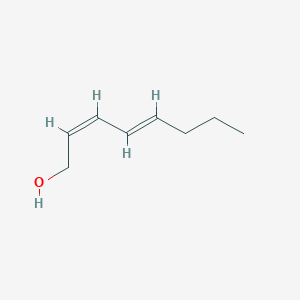
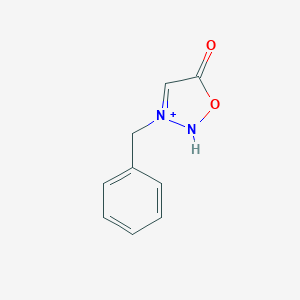
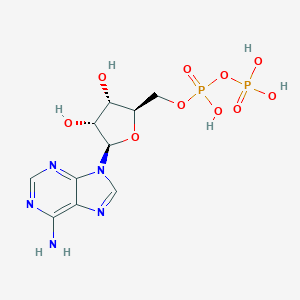
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
